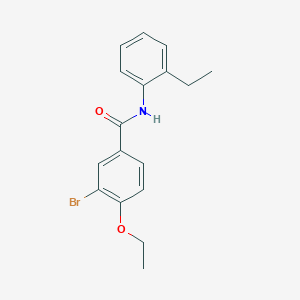![molecular formula C17H27NO B5709511 (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique pharmacological properties. MXE is a derivative of ketamine, a widely used anesthetic drug, and has been found to possess similar but more potent effects than ketamine.
Wirkmechanismus
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine acts primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate-mediated excitatory neurotransmission. This results in the suppression of neuronal activity and the induction of a dissociative state.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and euphoria. It has also been shown to increase heart rate and blood pressure and can cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has several advantages as a research tool, including its unique pharmacological profile, high potency, and low toxicity. However, its use in laboratory experiments is limited by its legal status, which varies from country to country, and the lack of standardized dosing protocols.
Zukünftige Richtungen
There are several potential future directions for research on (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine, including its use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, the development of novel NMDA receptor antagonists based on its structure, and the investigation of its potential as a tool for studying the neural basis of consciousness and perception.
In conclusion, this compound is a promising research tool with unique pharmacological properties and potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent. However, its use in laboratory experiments is limited by its legal status and the lack of standardized dosing protocols.
Synthesemethoden
The synthesis of (4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to possess a unique profile of pharmacological effects, including analgesia, anesthesia, and dissociation, which make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-3-14-4-8-16(9-5-14)18-13-12-15-6-10-17(19-2)11-7-15/h6-7,10-11,14,16,18H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPMQCLCUXPREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)



![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)



![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)


